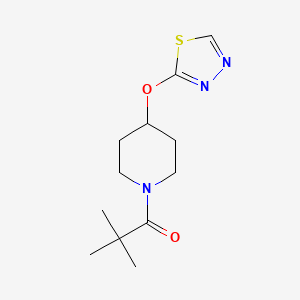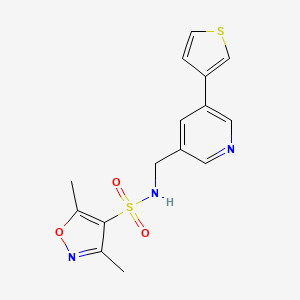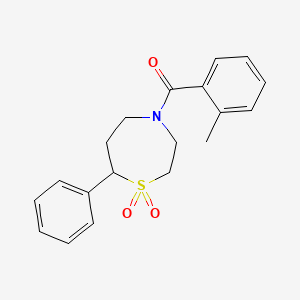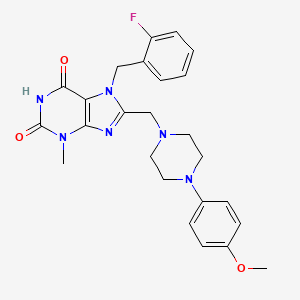![molecular formula C18H27N3O3S B2776799 N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 886905-29-9](/img/structure/B2776799.png)
N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole rings are present in many important biological molecules, including histidine and the nucleotide bases adenine and guanine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the attachment of the propylsulfonyl and diisopropyl groups . The exact methods would depend on the specific reactions used and the desired configuration of the final product.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring is a heterocycle, meaning it contains atoms of different elements (in this case, carbon and nitrogen). The propylsulfonyl and diisopropyl groups would add additional complexity to the structure .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the various functional groups. For example, the imidazole ring can act as a base, accepting a proton to form a positively charged imidazolium ion .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group might increase its solubility in water, while the nonpolar diisopropyl groups might make it more soluble in organic solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
Research on derivatives of benzimidazole, such as N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide, has demonstrated their significant antimicrobial activity. For instance, studies have shown that the synthesis of novel sulphonamide derivatives, including benzimidazole compounds, exhibited good antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Fahim & Ismael, 2019). Such compounds, through various synthetic pathways, have been shown to target a range of microbial strains, suggesting their versatility as antimicrobial agents.
Role in Drug Discovery
The compound and its related derivatives have been investigated for their potential in drug discovery, particularly as inhibitors of specific enzymes or biological targets. For example, research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various heterocycles to improve metabolic stability, indicating the importance of such compounds in the development of cancer therapies (Stec et al., 2011). Similarly, the exploration of imidazole derivatives for their trichomonicidal, giardicidal, and amebicidal activity showcases the broad therapeutic potential of these compounds (Hernández-Núñez et al., 2009).
Theoretical and Computational Studies
Theoretical investigations into the antimalarial properties of sulfonamides, including benzimidazole derivatives, have provided insights into their molecular interactions and potential mechanisms of action against various diseases, including COVID-19. Computational calculations and molecular docking studies have been utilized to understand the efficacy and selectivity of these compounds, facilitating the design of more effective drug molecules (Fahim & Ismael, 2021).
Catalytic Applications in Chemical Synthesis
Benzimidazole derivatives have also been explored for their catalytic applications in chemical synthesis, demonstrating the versatility of these compounds beyond their biological activity. For example, ionic liquid-catalyzed synthesis of benzimidazoles at room temperature highlights the role of such compounds in facilitating environmentally friendly and efficient chemical reactions (Khazaei et al., 2011).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with biological targets such as enzymes or receptors. The imidazole ring is a common feature in many pharmaceuticals, suggesting that this compound might have biological activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-di(propan-2-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-6-11-25(23,24)18-19-15-9-7-8-10-16(15)20(18)12-17(22)21(13(2)3)14(4)5/h7-10,13-14H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQYDPAZXVHHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2776719.png)
![2-(4-Bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2776720.png)



![(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2776725.png)
![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole](/img/structure/B2776726.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2776727.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2776729.png)
![2-(1,3-Benzodioxol-5-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2776732.png)
![N-(4-methylbenzyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2776733.png)
![N1-benzyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2776734.png)
